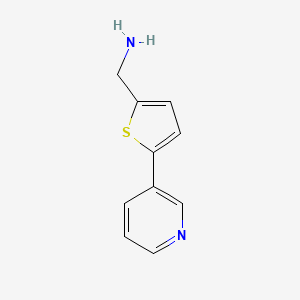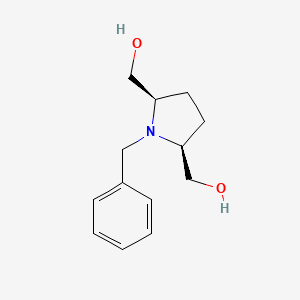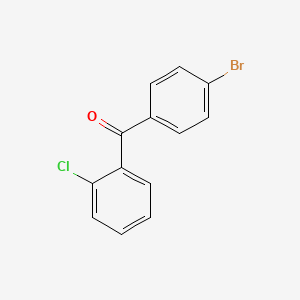
10-Methyl-9-phenylacridinium Perchlorate
説明
10-Methyl-9-phenylacridinium Perchlorate is a chemical compound with the molecular formula C20H16ClNO4 and a molecular weight of 369.80 . It is typically found in the form of a crystal .
Synthesis Analysis
The synthesis of 10-Methyl-9-phenylacridinium Perchlorate has been mentioned in several studies. For instance, it has been used as a visible-light (450–470 nm) photocatalyst in the regioselective intramolecular C–N cross-coupling for the synthesis of 14 H -quinazolino [3,2- f ]phenanthridin-14-one . Another study mentions its use as a catalyst for the reduction of aromatic ketones .
Molecular Structure Analysis
The molecular structure of 10-Methyl-9-phenylacridinium Perchlorate consists of 20 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 chlorine atom, and 4 oxygen atoms .
Chemical Reactions Analysis
10-Methyl-9-phenylacridinium Perchlorate has been used as a catalyst in various chemical reactions. For example, it has been used as a catalyst for the reduction of aromatic ketones . It has also been used as a visible-light photocatalyst in the synthesis of 14 H -quinazolino [3,2- f ]phenanthridin-14-one .
Physical And Chemical Properties Analysis
10-Methyl-9-phenylacridinium Perchlorate is a solid at 20 degrees Celsius . It has a molecular weight of 369.80 . The compound appears as a light yellow to amber to dark green powder or crystal .
科学的研究の応用
Photocatalysis in Organic Synthesis
10-Methyl-9-phenylacridinium Perchlorate is utilized as a photocatalyst in organic synthesis. Its ability to facilitate electron-transfer reactions under visible light illumination makes it a valuable tool for promoting various chemical transformations. This compound has been particularly noted for its role in the reduction of aromatic ketones .
Biotechnology Research
In biotechnology, this compound finds application as a reagent for the selective oxygenation of organic molecules. This process is crucial for the synthesis of complex biomolecules and can be harnessed for the development of new drugs and therapies .
Environmental Science
In environmental science, this compound’s oxidative properties are explored for the degradation of pollutants. It can potentially be used for the treatment of wastewater and the breakdown of toxic substances into less harmful components .
Analytical Chemistry
10-Methyl-9-phenylacridinium Perchlorate serves as a standard in analytical chemistry for calibrating instruments and validating analytical methods due to its consistent quality and defined purity .
Materials Science
This compound is investigated for its potential use in the development of new materials, particularly in the field of photonic and optical materials. Its photoredox properties could lead to advancements in solar energy conversion and storage .
Pharmacology
Pharmacological studies utilize 10-Methyl-9-phenylacridinium Perchlorate for its role as a catalyst in the synthesis of therapeutic agents. Its involvement in catalytic cycles allows for the efficient production of compounds with potential health benefits .
Agricultural Chemistry
Although not directly used in agriculture, the compound’s chemical properties are of interest for the synthesis of agrochemicals. Its role in the synthesis of complex organic molecules could lead to the development of new pesticides and fertilizers .
Chemical Engineering
In chemical engineering, 10-Methyl-9-phenylacridinium Perchlorate is valued for its role in process optimization. Its reactivity and stability under various conditions make it a key component in designing efficient and scalable chemical processes .
Safety And Hazards
10-Methyl-9-phenylacridinium Perchlorate is classified as an oxidizing solid. It may intensify fire and is a skin and eye irritant . Precautionary measures include keeping away from heat and combustible materials, wearing protective gloves and eye protection, and washing skin thoroughly after handling . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
特性
IUPAC Name |
10-methyl-9-phenylacridin-10-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N.ClHO4/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;2-1(3,4)5/h2-14H,1H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNCXGCGIKATGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462489 | |
| Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-9-phenylacridinium Perchlorate | |
CAS RN |
36519-61-6 | |
| Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Methyl-9-phenylacridinium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



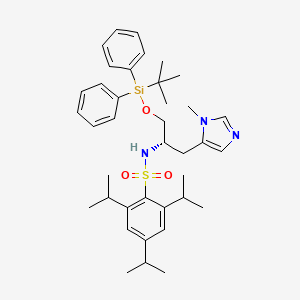

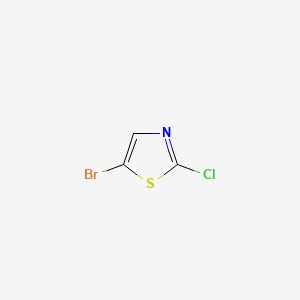
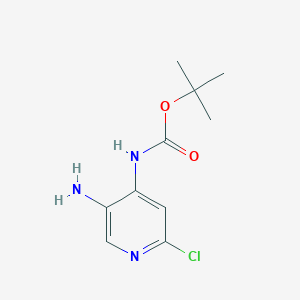

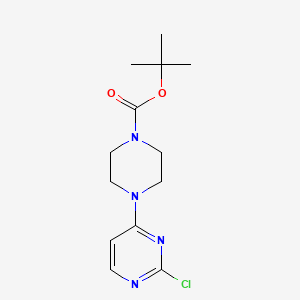

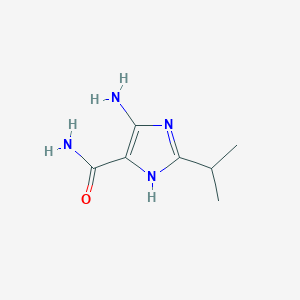
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
